3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
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Overview
Description
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is a heterocyclic compound that features a unique fusion of a thiazine ring with a benzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to exhibit various pharmacological effects, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic
Cellular Effects
Some benzimidazole derivatives have been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol typically involves the cyclization of benzimidazole derivatives with appropriate thioamide precursors. One common method includes the alkylation of benzimidazole-2-thione with alkyl halides, followed by intramolecular cyclization to form the thiazine ring . The reaction conditions often involve the use of bases such as potassium carbonate in solvents like acetone or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-[1,3]thiazino[3,2-c]quinazolin-5-ium salts: Similar in structure but with a quinazoline moiety instead of benzimidazole.
Thiazolo[3,2-a]benzimidazoles: Compounds with a similar thiazole ring fused to benzimidazole.
Uniqueness
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJMWLHCBDQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC3=CC=CC=C3N21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333486 |
Source
|
Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34035-42-2 |
Source
|
Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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